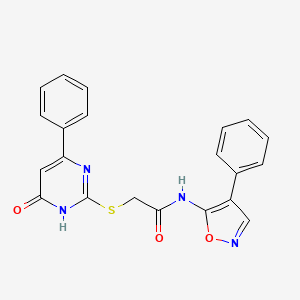

2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylisoxazol-5-yl)acetamide

Description

This compound belongs to the class of thioacetamide derivatives featuring a dihydropyrimidinone core linked to a phenylisoxazole moiety. Its structure combines a 6-oxo-4-phenyl-1,6-dihydropyrimidin-2-ylthio group with an N-(4-phenylisoxazol-5-yl)acetamide side chain.

Properties

IUPAC Name |

2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,2-oxazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3S/c26-18-11-17(15-9-5-2-6-10-15)23-21(25-18)29-13-19(27)24-20-16(12-22-28-20)14-7-3-1-4-8-14/h1-12H,13H2,(H,24,27)(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDAWLRFYLWQRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=C(C=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylisoxazol-5-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could include:

Formation of the Pyrimidine Ring: Starting from a suitable precursor such as benzaldehyde and urea, the pyrimidine ring can be synthesized through a Biginelli reaction.

Thioether Formation: The pyrimidine derivative can then be reacted with a thiol compound to introduce the thioether linkage.

Isoxazole Ring Formation: The final step involves the formation of the isoxazole ring, which can be achieved through a cyclization reaction involving hydroxylamine and a suitable diketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing pyrimidine and thioether groups have shown promise as antimicrobial agents. They may inhibit bacterial growth by interfering with essential metabolic pathways.

- Anticancer Properties : Certain derivatives of pyrimidine compounds have demonstrated cytotoxic effects against various cancer cell lines. Their mechanism often involves the induction of apoptosis or cell cycle arrest.

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Drug Development

The unique structural features of 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylisoxazol-5-yl)acetamide make it a valuable scaffold for drug design. Researchers are exploring its derivatives for enhanced potency and selectivity against specific biological targets.

Targeted Therapy

Given its potential anticancer properties, this compound could be developed into a targeted therapy for specific types of cancer. The incorporation of isoxazole and pyrimidine rings may enhance selectivity towards cancer cells while minimizing effects on healthy tissues.

Antimicrobial Agents

With rising antibiotic resistance, the need for new antimicrobial agents is critical. The thioether linkage in this compound might provide a novel mechanism of action against resistant strains of bacteria.

Case Studies and Research Findings

Numerous studies have investigated the biological activities of similar compounds:

These findings suggest that the compound under discussion may possess similar or enhanced activities compared to its analogs.

Mechanism of Action

The mechanism of action of 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylisoxazol-5-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It could interact with cellular receptors, modulating their activity.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Pharmacological Activity

- Anticonvulsant Activity : The lead compound 2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide () demonstrated potent anticonvulsant effects with an ED₅₀ of 38 mg/kg and a therapeutic index (TI) of 6.3. Bromine substitution at the phenyl ring likely enhances metabolic stability and target affinity .

- Heterocyclic Substituent Effects: Replacing thiazole (Compound 18, ) with isoxazole (target compound) may alter pharmacokinetics.

- Neurotoxicity: The lead compound in had a TD₅₀ of 240 mg/kg, indicating a safety margin for CNS-targeted applications. Substituents like bromine or phenoxy groups may reduce neurotoxicity compared to smaller halogens .

Structure-Activity Relationships (SAR)

Pyrimidinone Core: The 6-oxo-1,6-dihydropyrimidin-2-ylthio group is critical for hydrogen bonding with biological targets, as seen in NMR studies () .

Aryl Substituents: Electron-Withdrawing Groups (e.g., Br): Enhance anticonvulsant activity () but may reduce solubility. Phenoxy/Phenyl Groups: Improve lipophilicity and membrane permeability () but could increase metabolic degradation .

Heterocyclic Acetamide Moieties :

Biological Activity

The compound 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylisoxazol-5-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and as an antimicrobial agent. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a dihydropyrimidine moiety, which is known for its diverse biological activities. The presence of both thio and acetamide functional groups contributes to its potential as a bioactive agent.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound may act as potent inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. For instance, studies on related compounds have shown that they inhibit MPO in a time-dependent manner through a covalent mechanism, suggesting that this compound could exhibit similar properties .

2. Antimicrobial Activity

The antimicrobial efficacy of the compound has been assessed through various assays against bacterial strains. Preliminary data suggest that it exhibits significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Klebsiella pneumoniae | 375 |

| Pseudomonas aeruginosa | 375 |

| Staphylococcus aureus | 300 |

| Escherichia coli | 400 |

These results indicate that the compound possesses considerable antimicrobial potential, warranting further investigation into its mechanism of action and therapeutic applications .

3. Case Studies

Several case studies have highlighted the therapeutic potential of compounds with similar structures:

- Study on MPO Inhibition : A lead compound structurally related to our target was shown to reduce MPO activity significantly in vivo, demonstrating its potential for treating autoimmune diseases linked to MPO activity .

- Antimicrobial Evaluation : A series of related dihydropyrimidine derivatives were tested against various pathogens, showing promising results in reducing bacterial load in infected models .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Oxidative Stress : By inhibiting MPO, the compound may reduce the production of reactive oxygen species (ROS), thereby mitigating oxidative stress associated with inflammation.

- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial properties may arise from interference with bacterial cell wall synthesis or function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.